molecular formula C18H27ClN2O3 B2566774 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid CAS No. 1026105-49-6

3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid

Cat. No.: B2566774
CAS No.: 1026105-49-6
M. Wt: 354.88
InChI Key: QDKTVLIHTGGCJU-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure integrates a 4-chlorophenyl group, a carbamoyl linker, and a 2-ethylhexyl side chain onto a propanoic acid backbone. This specific arrangement suggests potential as a key intermediate or a bioactive scaffold in pharmaceutical development. Researchers may explore its application as a building block for more complex molecules or investigate its mechanism of action in biological systems, potentially involving enzyme inhibition or receptor modulation due to its structural similarity to other pharmacologically active compounds featuring chlorophenyl groups (see, for example, related structures on PubChem ). The inclusion of the 2-ethylhexyl moiety, a group known to influence the lipophilicity and bioavailability of molecules, further indicates its potential utility in studies focused on drug delivery and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the available Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(4-chloroanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-3-5-6-13(4-2)12-20-16(18(23)24)11-17(22)21-15-9-7-14(19)8-10-15/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKTVLIHTGGCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the chlorophenyl and ethylhexylamino precursors. These precursors are then subjected to a series of reactions, including carbamoylation and amidation, under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carbamoylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 3-[(4-Chlorophenyl)carbamoyl]-3-{[(pyridin-3-yl)methyl]amino}propanoic acid (CAS 945492-10-4) This compound replaces the 2-ethylhexyl group with a pyridinylmethyl substituent.

Modifications to the Amino and Carboxylic Acid Groups

  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) The esterification of the carboxylic acid and introduction of a hydroxy group reduce acidity, likely improving oral bioavailability but diminishing target engagement compared to the free acid form .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Log k (Lipophilicity) Biological Activity
3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid (Target) ~380 (estimated) 2-ethylhexylamino, 4-chlorophenyl carbamoyl Not reported Not reported
P3 493.8 Thiazolyl-benzylidene Not reported Furin inhibition (IC50 35 µM)
CAS 945492-10-4 353.8 Pyridinylmethylamino Not reported Not reported
21a 462.2 Thiazolyl, sulfamoylphenyl Not reported Anticancer (screening)

Lipophilicity and Solubility

Lipophilicity (log k) for chlorophenyl-propanoic acid derivatives is typically determined via HPLC, as seen in studies on carbamate analogs .

Computational and Experimental Insights

  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 2-ethylhexyl) may hinder enzyme binding compared to smaller groups like pyridinylmethyl, but enhance pharmacokinetic properties .

Biological Activity

3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid, often referred to as a derivative of propanoic acid, has attracted attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a 4-chlorophenyl group and an ethylhexyl amino moiety, which may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₈ClN₃O₂, with a molecular weight of approximately 303.77 g/mol. The presence of the chlorophenyl group is significant as it often correlates with enhanced biological activity due to increased lipophilicity and the ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing chlorophenyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
3-Amino-2-(4-chlorophenyl)propanoic acidStaphylococcus aureus50 µg/mL
Ethyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateEscherichia coli100 µg/mL
Cinnamic acid derivativesVarious pathogens200 µg/mL

This table summarizes findings from various studies that highlight the antimicrobial potential of compounds related to this compound.

Anti-inflammatory and Analgesic Effects

Similar compounds have also been evaluated for their anti-inflammatory properties. The presence of the carbamoyl group is hypothesized to enhance interactions with inflammatory pathways, potentially leading to reduced cytokine production and alleviation of pain.

Case Study:
In a study involving a related compound, researchers observed a significant reduction in inflammation markers in animal models treated with varying doses of the compound over a two-week period. The results indicated that at higher concentrations, there was a notable decrease in prostaglandin E2 levels, suggesting effective anti-inflammatory activity.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in microbial resistance or inflammatory responses.

  • Cell Membrane Disruption: Similar compounds have been shown to permeabilize bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways critical for pathogen survival.
  • Cytokine Modulation: It may modulate immune responses by affecting cytokine production, thereby reducing inflammation.

Q & A

Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid, and what are their key reaction conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Carbamoylation: Reaction of 4-chloroaniline with a propanoic acid derivative under basic conditions (e.g., NaOH, THF solvent, 0–5°C).
  • Amine Coupling: Introducing the 2-ethylhexylamine group via nucleophilic substitution or reductive amination, often using catalysts like Pd/C or NaBH₃CN .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

  • X-ray Crystallography: Resolving the crystal lattice to confirm stereochemistry and bond angles (e.g., similar chlorophenyl derivatives analyzed in ).
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks for the chlorophenyl (δ 7.2–7.4 ppm), carbamoyl (δ 6.8–7.0 ppm), and ethylhexyl groups (δ 1.0–1.5 ppm) .
    • FT-IR: Carbamoyl C=O stretch (~1680 cm⁻¹) and NH bend (~1540 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak at m/z 387.51 (C₁₉H₂₈ClN₂O₃) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial studies focus on:

  • Receptor Binding Assays: Competitive binding with neurotransmitter receptors (e.g., GABAₐ or NMDA) using radioligand displacement .
  • Antioxidant Screening: DPPH radical scavenging assays (IC₅₀ values reported in µM range) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish baseline toxicity .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Differences in pH, temperature, or solvent (e.g., DMSO concentration affecting cell permeability) .
  • Structural Analogues: Impurities or unintended stereoisomers formed during synthesis .
    Resolution Strategies:
  • Reproducibility Checks: Independent validation across labs using standardized protocols.
  • Metabolite Profiling: LC-MS/MS to rule out degradation products .

Q. What computational tools are used to predict this compound’s interaction with biological targets?

Methodological Answer: Advanced modeling includes:

  • Density Functional Theory (DFT): Optimizing molecular geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular Docking (AutoDock Vina): Simulating binding to receptors (e.g., 4-chlorophenyl group interacting with hydrophobic pockets) .
  • MD Simulations (GROMACS): Assessing stability of ligand-receptor complexes over 100-ns trajectories .

Q. What are the challenges in designing experiments to study its pharmacokinetics?

Methodological Answer: Key challenges include:

  • Low Solubility: Use of co-solvents (e.g., PEG-400) or nanoemulsion formulations .
  • Metabolic Instability: Incubation with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .
  • Blood-Brain Barrier (BBB) Penetration: Parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS availability .

Q. How can researchers mitigate occupational hazards during handling?

Methodological Answer: Safety protocols include:

  • Exposure Limits: Skin protection (nitrile gloves) due to dermal absorption risks .
  • Ventilation: Use of fume hoods during synthesis (volatile solvents like THF) .
  • Waste Disposal: Neutralization of acidic byproducts before disposal .

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